6-Ethoxynicotinic acid 6-Ethoxynicotinic acid
Brand Name: Vulcanchem
CAS No.: 97455-65-7
VCID: VC3733254
InChI: InChI=1S/C8H9NO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
SMILES: CCOC1=NC=C(C=C1)C(=O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

6-Ethoxynicotinic acid

CAS No.: 97455-65-7

Cat. No.: VC3733254

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxynicotinic acid - 97455-65-7

Specification

CAS No. 97455-65-7
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 6-ethoxypyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Standard InChI Key RAMUDXNFZBUNHO-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C=C1)C(=O)O
Canonical SMILES CCOC1=NC=C(C=C1)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

6-Ethoxynicotinic acid belongs to the class of substituted nicotinic acids, specifically pyridine-3-carboxylic acids with an ethoxy substituent at position 6. The molecular formula is C8H9NO3, with a calculated molecular weight of approximately 167.16 g/mol.

The chemical structure features a pyridine ring with a carboxylic acid group at position 3 and an ethoxy group (-OCH2CH3) at position 6. By comparison with related compounds, 6-ethoxynicotinic acid would be expected to have distinct physical and chemical properties influenced by the ethoxy substituent, which affects electron distribution and reactivity within the molecule.

Property6-Ethoxynicotinic acid (predicted)6-Methylnicotinic acid (known)
Physical appearanceWhite to light yellow powder/crystalsWhite to light yellow to beige powder/crystals
Melting point200-210°C (estimated)210-213°C
SolubilitySparingly soluble in water; slightly soluble in dimethyl sulfoxide and methanolSparingly soluble in water; slightly soluble in dimethyl sulfoxide and methanol
Acid dissociation constant (pKa)~2.4-2.8 (estimated)2.37±0.10 (predicted)
Storage conditionsInert atmosphere, room temperatureInert atmosphere, room temperature

The presence of the ethoxy group, compared to the methyl group in 6-methylnicotinic acid, would likely result in somewhat different physical properties. The ethoxy group typically confers greater polarity and potentially enhanced solubility in organic solvents compared to the methyl group.

Structural Comparison with Related Compounds

Comparison of 6-ethoxynicotinic acid with structurally related compounds provides insights into its expected properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
6-Ethoxynicotinic acidC8H9NO3167.16Ethoxy group at position 6
6-Methylnicotinic acidC7H7NO2137.14Methyl group at position 6
6-Methoxy nicotinic acidC7H7NO3153.14Methoxy group at position 6
2-Ethoxynicotinoyl chlorideC8H8ClNO2185.61Ethoxy at position 2; acyl chloride instead of carboxylic acid

Structurally, 6-ethoxynicotinic acid would share the basic pyridine-3-carboxylic acid framework with these compounds but would differ in the nature and position of substituents. The electron-donating ethoxy group at the 6-position would influence the electronic distribution within the pyridine ring, affecting both its physical properties and chemical reactivity.

Synthesis Methods

Starting Materials and Reagents

The synthesis of 6-ethoxynicotinic acid would likely require the following starting materials and reagents:

Material/ReagentRole in Synthesis
6-Chloronicotinic acidPotential starting material for ethoxylation
Sodium ethoxide/EthanolNucleophilic agent for ethoxylation
6-Hydroxynicotinic acidAlternative starting material (O-alkylation)
Ethyl bromide/iodideAlkylating agent for O-alkylation
Potassium carbonateBase for alkylation reactions
N,N-Dimethylformamide or Dimethyl sulfoxidePotential solvents for substitution reactions

Drawing from information about hydrogen-deuterium exchange reactions of methyl groups in 6-methylnicotinic acid, similar deuteration methods might be applicable to the ethyl group in 6-ethoxynicotinic acid for the preparation of deuterium-labeled analogs, potentially useful in metabolic and pharmacokinetic studies .

Applications and Biological Activity

Structure-Activity Relationships

CompoundKnown/Potential Applications
6-Ethoxynicotinic acidPotential intermediate for anti-inflammatory drugs; possible insecticidal activity
6-Methylnicotinic acidIntermediate for etoricoxib (anti-inflammatory); organic synthesis
Nicotinic acid (Niacin)Vitamin B3; treatment of hyperlipidemia; precursor in various syntheses
6-Methoxy nicotinic acidSimilar to other nicotinic acid derivatives; potential pharmaceutical intermediate
2-Ethoxynicotinoyl chlorideSynthetic intermediate; used in nucleophilic substitution reactions

The table above illustrates how subtle structural modifications in nicotinic acid derivatives can lead to diverse applications, suggesting that 6-ethoxynicotinic acid might occupy a unique niche in medicinal chemistry and organic synthesis.

Spectroscopic Analysis

Electronic Properties

From research on 6-methylnicotinic acid, we can infer that 6-ethoxynicotinic acid would likely show interesting electronic properties:

  • Frontier orbital energies: The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap might be comparable to that of 6-methylnicotinic acid (5.4352 eV), though possibly slightly reduced due to the electron-donating effect of the ethoxy group .

  • Molecular Electrostatic Potential: Similar to 6-methylnicotinic acid, electron-rich regions would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. The oxygen atom in the ethoxy group would likely represent an additional region of negative electrostatic potential .

  • Polarizability: The ethoxy substituent would likely enhance the polarizability compared to 6-methylnicotinic acid, potentially making it more reactive toward electrophiles and influencing its solubility and intermolecular interactions.

A theoretical Molecular Electrostatic Potential map for 6-ethoxynicotinic acid would be expected to show negative potential regions around oxygen atoms and the nitrogen atom, while positive potential regions would be found around hydrogen atoms, particularly the carboxylic acid hydrogen.

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